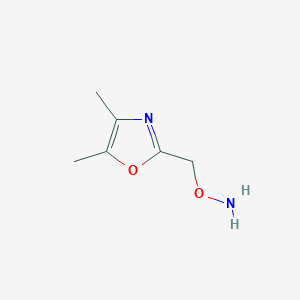![molecular formula C6H4N4S3 B11764148 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile CAS No. 261781-02-6](/img/structure/B11764148.png)
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
The synthesis of 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-1,3,4-thiadiazole with cyanomethyl sulfide under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of sulfur-containing heterocycles and substituted thiadiazoles .
科学研究应用
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile has several scientific research applications across different fields:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: Thiadiazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. Studies are ongoing to evaluate its efficacy and safety in various medical applications.
作用机制
The mechanism of action of 2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms may interact with enzymes and proteins, leading to inhibition or modulation of their activity. Additionally, the presence of the cyanomethyl group may enhance its reactivity and binding affinity to certain biological targets .
相似化合物的比较
2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:
2-({5-[(Methylthio)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile: This compound has a methylthio group instead of a cyanomethyl group, which may affect its reactivity and biological activity.
2-({5-[(Ethylthio)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile: The presence of an ethylthio group can lead to different chemical and biological properties compared to the cyanomethyl derivative.
2-({5-[(Phenylthio)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile: The phenylthio group introduces aromaticity, which can influence the compound’s stability and interactions with biological targets.
属性
CAS 编号 |
261781-02-6 |
|---|---|
分子式 |
C6H4N4S3 |
分子量 |
228.3 g/mol |
IUPAC 名称 |
2-[[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C6H4N4S3/c7-1-3-11-5-9-10-6(13-5)12-4-2-8/h3-4H2 |
InChI 键 |
LMKZOVOSHUCJBZ-UHFFFAOYSA-N |
规范 SMILES |
C(C#N)SC1=NN=C(S1)SCC#N |
溶解度 |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


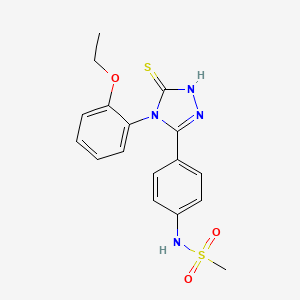
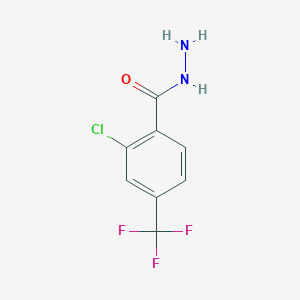
![Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11764074.png)

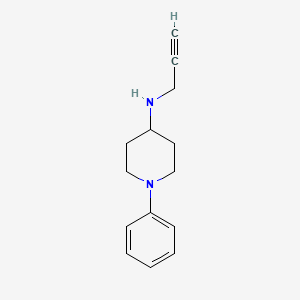
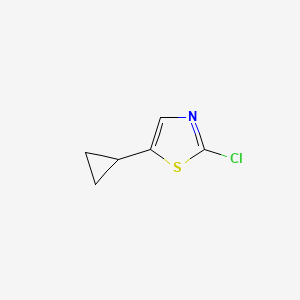
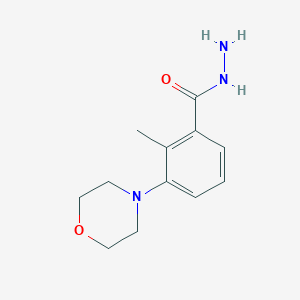
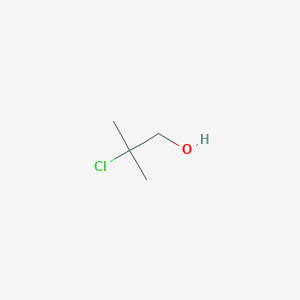
![tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11764106.png)
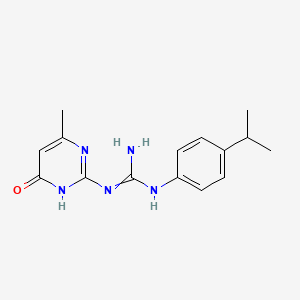
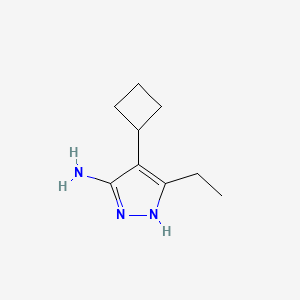
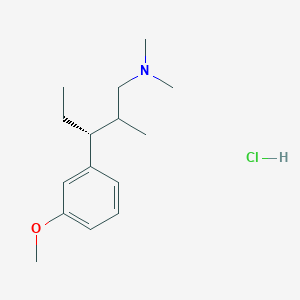
![(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
